molecular formula C12H14BFN2O4S B2976916 [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid CAS No. 2415163-55-0

[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid

Cat. No.: B2976916
CAS No.: 2415163-55-0
M. Wt: 312.12
InChI Key: ZQDPDWALEXQWLI-UHFFFAOYSA-N
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Description

[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid (CAS: 2415163-55-0) is a boronic acid derivative featuring a benzothiazole core. Its structure includes:

  • A tert-butoxycarbonyl (Boc) protecting group at the 2-position amino group, enhancing stability during synthesis and storage .
  • A fluorine atom at the 7-position, which may improve lipophilicity and target-binding specificity.
  • A boronic acid group at the 4-position, enabling reversible covalent interactions with biomolecules (e.g., diols or serine proteases).

With a molecular formula of C₁₂H₁₄BFN₂O₄S (MW: 312.13 g/mol), it is stored under inert conditions (2–8°C) due to boronic acid’s sensitivity to moisture and oxidation . Precautionary statements (H302, H315, H319, H335) indicate moderate toxicity, typical of boronic acids .

Properties

IUPAC Name

[7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BFN2O4S/c1-12(2,3)20-11(17)16-10-15-8-6(13(18)19)4-5-7(14)9(8)21-10/h4-5,18-19H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPDWALEXQWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=C(C=C1)F)SC(=N2)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the tert-butoxycarbonylamino group and the fluorine atom. The final step involves the introduction of the boronic acid group through a suitable boronation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

    Reduction: Reduction reactions can target the benzothiazole ring or the tert-butoxycarbonylamino group, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology: In biological research, this compound can be used as a probe or ligand for studying enzyme activity, protein interactions, and cellular processes. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays and imaging studies.

Medicine: In medicine, [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid has potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing inhibitors or modulators of specific enzymes or receptors.

Industry: In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzothiazole ring and the fluorine atom contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in targeting biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Functional Differences

Table 1: Key Features of Comparable Boronic Acid Derivatives
Compound Name Core Structure Substituents Biological Activity Key Findings Reference
[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid Benzothiazole Boc, F, boronic acid Not explicitly reported (likely antiviral/anticancer) High stability due to Boc group; potential for targeted therapy
Wulff-type boronic acid–cholate conjugate Phenylboronic acid + cholate Cholate tail Ionophoric (cation transport) Fructose induces dimerization for ion transport
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl Methoxyethyl phenoxy Antifungal (HDAC inhibition) Inhibits fungal appressorium at 1 µM
4-Bromobutyl boronic acid Acyclic nucleoside Bromobutyl Antiviral (HIV-1) Mimics hydroxyl groups for phosphorylation
Boronic acid arylidene heterocycles Arylidene heterocycle Varied aryl groups Anticancer (glioblastoma) Moderate potency; structure-activity relationship under study
Key Observations:
  • Substituents : The Boc group enhances stability but may reduce solubility compared to unmodified analogs (e.g., Wulff-type boronic acids ). The 7-fluoro substituent likely increases metabolic stability and binding affinity, similar to fluorinated drugs.
  • Boronic Acid Position : Position 4 on the benzothiazole may direct interactions to specific enzymatic pockets, unlike phenyl-based analogs where boronic acid placement varies .

Biological Activity

[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid (CAS: 2415163-55-0) is a compound with significant potential in medicinal chemistry, particularly in the development of targeted therapies. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H14BFN2O4S
  • Molar Mass : 312.12 g/mol
  • Density : 1.40 g/cm³ (predicted)
  • pKa : 6.47 (predicted)

The biological activity of this compound primarily revolves around its ability to interact with specific proteins and enzymes within cells. Notably, it has been studied for its potential to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Ferroptosis Induction

Recent studies have indicated that thiazole derivatives, including those similar to [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid, can selectively induce ferroptosis. This process is mediated through the interaction with glutathione peroxidase 4 (GPX4), a key regulator of cellular redox balance and lipid metabolism .

Case Studies

  • Cytotoxicity Assays : In vitro assays demonstrated that compounds with a similar structural motif exhibited low nanomolar IC50 values against various cancer cell lines. For instance, analogs incorporating the thiazole moiety showed enhanced cytotoxic profiles compared to their non-thiazole counterparts .
  • Proteomic Analysis : Chemoproteomic studies revealed that these compounds preferentially bind to thiol-containing proteins, suggesting a mechanism involving covalent modification of target proteins essential for cellular survival .
  • Electrophilic Activity : The electrophilic nature of the boronic acid group facilitates the formation of covalent bonds with nucleophilic sites in proteins, enhancing the selectivity and potency of these compounds as potential therapeutic agents .

Data Summary

PropertyValue
Molecular FormulaC12H14BFN2O4S
Molar Mass312.12 g/mol
Density1.40 g/cm³ (predicted)
pKa6.47 (predicted)
Biological TargetGPX4
MechanismFerroptosis induction

Potential Therapeutic Applications

The unique properties of [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid position it as a candidate for developing therapies against various cancers, particularly those resistant to conventional treatments. Its ability to induce ferroptosis may offer a novel approach to overcoming resistance mechanisms in cancer cells.

Q & A

Q. What are the optimal synthetic routes for preparing [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a method widely used for boronic acid derivatives. Key steps include:

  • Reagents : Use of aryl halides or triflates coupled with boronic acid precursors. For example, tert-butoxycarbonyl (Boc)-protected amines and fluorinated benzothiazole intermediates.
  • Catalytic System : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as ligands .
  • Reaction Conditions : Reflux in 1,2-dimethoxyethane (DME) or similar solvents under inert atmosphere (nitrogen/argon), with sodium carbonate (Na₂CO₃) as a base to deprotonate intermediates .
  • Workup : Post-reaction purification via column chromatography or recrystallization to isolate the boronic acid product.

Q. How should researchers characterize the structural integrity and purity of this compound?

A multi-technique approach is essential:

  • X-ray Crystallography : For definitive structural confirmation. SHELX programs (e.g., SHELXL) are industry standards for small-molecule refinement .
  • NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to verify substituent positions, Boc-protection, and boronic acid tautomerism .
  • HPLC/MS : To assess purity (>97% by GC or HPLC) and detect trace impurities .

Q. What storage conditions are recommended to maintain stability?

  • Temperature : Store at 2–8°C under inert gas (nitrogen/argon) to prevent hydrolysis of the boronic acid group .
  • Moisture Control : Use desiccants or vacuum-sealed containers to avoid decomposition via boroxine formation .

Advanced Research Questions

Q. How does the 7-fluoro substituent influence the compound’s physicochemical properties and reactivity?

  • Electron-Withdrawing Effects : The fluorine atom increases the acidity of the boronic acid group (pKa ~7.77 predicted), enhancing its reactivity in Suzuki couplings .
  • Tautomeric Equilibria : Fluorine stabilizes the boronic acid’s trigonal planar form, favoring its reactive state for cross-coupling. Computational studies (e.g., DFT) can model these equilibria .
  • Steric Effects : The benzothiazole core and Boc group may influence steric accessibility, affecting binding in medicinal chemistry applications .

Q. What strategies address contradictions in crystallographic data during structure validation?

  • Validation Software : Use PLATON (from ) to check for missed symmetry, twinning, or disorder.
  • Data Resolution : High-resolution data (≤1.0 Å) minimizes ambiguity. For lower-resolution data, refine with SHELXL’s restraints for bond lengths/angles .
  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ADF software) to resolve discrepancies .

Q. How can this compound be applied in medicinal chemistry or enzyme inhibition studies?

  • HDAC Inhibition : Boronic acids are known to interact with zinc-dependent enzymes. In silico docking (e.g., AutoDock Vina) identified analogous boronic acids as fungal histone deacetylase (HDAC) inhibitors .
  • Structure-Activity Relationship (SAR) : Modify the benzothiazole core or Boc group to optimize binding affinity. For example, replacing the 7-fluoro with other halogens alters electron density and steric profiles .

Q. What computational methods predict bioactivity or metabolic stability?

  • Molecular Dynamics (MD) Simulations : Assess binding modes with target proteins (e.g., HDACs) over 100+ ns trajectories.
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict permeability or metabolic half-life .
  • ADMET Prediction : Tools like SwissADME or pkCSM estimate absorption, distribution, and toxicity profiles pre-synthesis .

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